![molecular formula C11H14N2O3 B13510053 N-[4-(Dimethylamino)benzoyl]glycine CAS No. 66404-32-8](/img/structure/B13510053.png)
N-[4-(Dimethylamino)benzoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(dimethylamino)phenyl]formamido}acetic acid is a chemical compound with the molecular formula C11H15N2O3. It is known for its applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(dimethylamino)phenyl]formamido}acetic acid typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: The initial step involves the nitration of aniline to form 4-nitroaniline, followed by reduction to obtain 4-aminodimethylbenzene.
Formamido Group Introduction: The intermediate is then reacted with formic acid or formic anhydride to introduce the formamido group.
Acetic Acid Addition: Finally, the formamido intermediate is reacted with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for 2-{[4-(dimethylamino)phenyl]formamido}acetic acid often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(dimethylamino)phenyl]formamido}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
2-{[4-(dimethylamino)phenyl]formamido}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[4-(dimethylamino)phenyl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the formamido and acetic acid moieties can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(dimethylamino)benzoic acid
- N-(4-dimethylaminophenyl)formamide
- 2-(4-aminophenyl)acetic acid
Uniqueness
2-{[4-(dimethylamino)phenyl]formamido}acetic acid is unique due to the presence of both the formamido and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
66404-32-8 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[[4-(dimethylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)9-5-3-8(4-6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15) |
Clé InChI |
IAPLOOROQOBFQV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


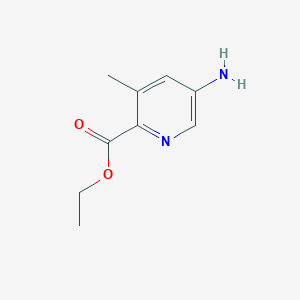
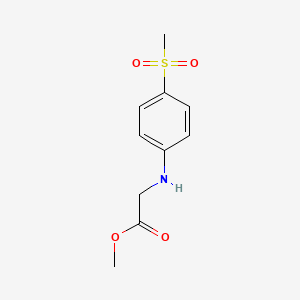
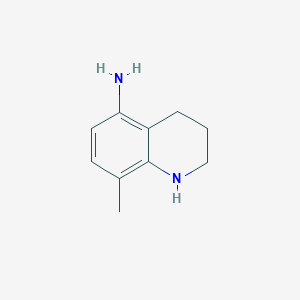

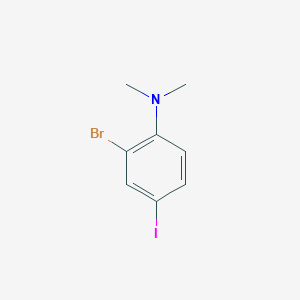
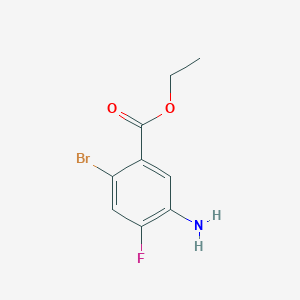
![tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate](/img/structure/B13510016.png)
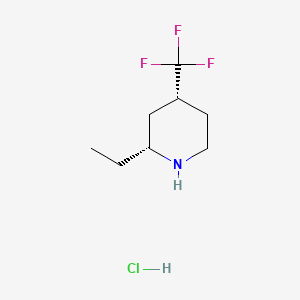

![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)

